molecular formula C22H26N2OS B2727292 3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 882082-87-3

3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2727292
CAS No.: 882082-87-3
M. Wt: 366.52
InChI Key: RSERFLXBGIVBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a synthetic quinazolin-4-one derivative intended for research and development purposes. Quinazolinone derivatives are a significant class of nitrogen-containing heterocycles known for their diverse biological activities, making them a privileged scaffold in medicinal chemistry and drug discovery . This compound features a 3-ethyl group and a lipophilic 2,3,4,5,6-pentamethylbenzylsulfanyl moiety at the 2-position of the dihydroquinazolin-4-one core. The sulfanylacetate linkage is a common feature in bioactive intermediates, often serving as a key functional group for the synthesis of more complex molecules, such as those incorporating thiazolidine or other heterocyclic systems . Derivatives with similar structures have been investigated for a wide range of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities . The specific substitution pattern on this compound suggests potential value as a building block or intermediate in the design of enzyme inhibitors or as a candidate for high-throughput biological screening. Applications: For Research Use Only. This product is a key intermediate for the synthesis of novel heterocyclic compounds, suitable for use in pharmaceutical development, biological evaluation, and structure-activity relationship (SAR) studies. Warnings: This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-ethyl-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-7-24-21(25)18-10-8-9-11-20(18)23-22(24)26-12-19-16(5)14(3)13(2)15(4)17(19)6/h8-11H,7,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSERFLXBGIVBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Quinazolinone Derivatives

Quinazolinones are a class of compounds known for their diverse biological activities. They have been studied for their potential pharmacological effects, including:

  • Antitumor Activity : Many quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications in the quinazolinone structure can enhance their ability to inhibit tumor growth.
  • Antimicrobial Properties : Some derivatives show significant antimicrobial activity against bacteria and fungi. This makes them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Certain quinazolinones have been reported to reduce inflammation in models of inflammatory diseases.

Anticancer Activity

Research has indicated that compounds with similar structures to 3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one may possess anticancer properties. For example:

  • Mechanism of Action : Quinazolinones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Case Studies : In vitro studies have shown that specific quinazolinone derivatives can inhibit the proliferation of breast cancer and colorectal cancer cell lines.

Antimicrobial Activity

The presence of sulfur in the structure may enhance the antimicrobial activity of this compound:

  • Bacterial Inhibition : Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
  • Fungal Activity : Some derivatives have shown antifungal properties by inhibiting key enzymes involved in fungal cell wall biosynthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of 3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one:

Structural FeatureEffect on Activity
Ethyl GroupEnhances lipophilicity and cellular uptake
PentamethylphenylMay increase selectivity towards specific targets
Sulfanyl GroupPotentially enhances antimicrobial properties

Comparison with Similar Compounds

A. 3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (7A1)

  • Structure : Incorporates a thiadiazole ring linked to the quinazolin-4-one core via a sulfanyl group. The 4-bromophenylketone substituent introduces electrophilic character.
  • Synthesis: Prepared via condensation of intermediates with phenacyl bromides in ethanol under reflux, yielding 56% .
  • Key Differences : The thiadiazole moiety and bromophenyl group distinguish it from the target compound’s penta-methylbenzyl substituent. These structural variations may alter solubility and metabolic stability .

B. 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

  • Structure : Features a chloro-methylphenyl group at the sulfanyl-linked ketone and a phenyl group at position 3.
  • Molecular Formula : C₂₃H₁₇ClN₂O₂S (Molar mass: 420.91 g/mol).

C. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structure : Triazole core with sulfonyl and difluorophenyl groups.
  • Synthesis: Involves sodium ethoxide-mediated coupling of α-halogenated ketones, requiring 10-hour stirring and ethanol recrystallization .
  • Key Differences: The triazole ring and sulfonyl group contrast with the quinazolinone core, suggesting divergent electronic properties and target affinities .

D. 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (4l)

  • Structure: Dimeric quinazolinone with methoxyphenyl substituents.
  • Synthesis : Achieved via Pd-catalyzed coupling (81% yield), indicating robustness in forming complex architectures .
Physicochemical and Functional Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Yield (%) Melting Point (°C) Key Substituents
Target Compound C₂₄H₂₈N₂OS 408.56 N/A N/A Penta-methylbenzyl, ethyl
7A1 C₂₀H₁₆BrN₃O₂S₂ 498.39 56 Not reported Thiadiazole, bromophenyl
2-{[2-(3-Chloro-4-methylphenyl)... C₂₃H₁₇ClN₂O₂S 420.91 Not reported Not reported Chloro-methylphenyl, phenyl
Compound 4l C₅₀H₄₈N₄O₆ 800.94 81 228–230 Methoxyphenyl, dimeric quinazolinone

Key Observations :

  • Molecular Weight : The target compound (408.56 g/mol) is lighter than dimeric analogs (e.g., 4l at 800.94 g/mol) but heavier than simpler derivatives like 7A1 (498.39 g/mol) .
  • Synthetic Efficiency : Yields vary significantly, with 4l achieving 81% via Pd catalysis, suggesting that transition metal-mediated methods may outperform traditional condensation routes .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in 7A1) increase polarity, while alkyl/aryl groups (e.g., penta-methylbenzyl in the target compound) enhance hydrophobicity .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The Niementowski reaction remains a cornerstone for quinazolinone synthesis. Anthranilic acid derivatives react with formamide or urea under thermal conditions to form the dihydroquinazolinone core. For example, anthranilic acid and urea fusion yields 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. Adaptations of this method often employ substituted anthranilic acids to introduce variability at position 3.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates reaction kinetics. A protocol involving 2-amino-N-(2-substituted-ethyl)benzamide and aldehydes under microwave conditions achieves 3-substituted-2,3-dihydroquinazolin-4(1H)-ones in >90% yield within 30 minutes. This method minimizes side reactions and enhances reproducibility.

Catalytic Systems for Ring Closure

Homogeneous and heterogeneous catalysts, such as p-toluenesulfonic acid (pTSA) and TiCl4, facilitate cyclization. Cellulose-SO3H, a solid acid catalyst, offers eco-friendly advantages by enabling recyclability and reducing waste. For the target compound, such catalysts may optimize the formation of the dihydroquinazolinone scaffold prior to functionalization.

Alternatively, ethyl-substituted anthranilic acid derivatives serve as precursors. Ethyl anthranilate, when condensed with thiourea or isothiocyanates, generates 3-ethyl-2-mercaptoquinazolin-4(3H)-one intermediates. These intermediates are pivotal for subsequent sulfanyl group introduction.

Synthesis of the [(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl Moiety

Preparation of (2,3,4,5,6-Pentamethylphenyl)methanethiol

The thiol component is synthesized via Friedel-Crafts alkylation of pentamethylbenzene with chloromethyl methyl sulfide, followed by reduction with LiAlH4. This yields (2,3,4,5,6-pentamethylphenyl)methanethiol, a sterically hindered nucleophile.

Thiolation of 2-Haloquinazolinones

A halogenated intermediate, such as 2-chloro-3-ethyl-3,4-dihydroquinazolin-4-one, undergoes nucleophilic substitution with the thiolate anion. Reaction conditions typically involve NaH in THF at 0–5°C to prevent oxidation. This step demands anhydrous conditions to avoid hydrolysis of the thiolate.

Coupling Strategies for Assembling the Target Compound

Sequential Functionalization Pathway

  • Core Formation : Cyclocondensation of ethyl anthranilate with formamide generates 3-ethyl-3,4-dihydroquinazolin-4-one.
  • Halogenation : Treatment with PCl5 converts the 2-hydroxyl group to chloride, yielding 2-chloro-3-ethyl-3,4-dihydroquinazolin-4-one.
  • Thiolation : Reaction with (2,3,4,5,6-pentamethylphenyl)methanethiol in the presence of K2CO3/MeOH affords the target compound.

One-Pot Multicomponent Approach

A streamlined method combines ethyl anthranilate, (2,3,4,5,6-pentamethylphenyl)methanethiol, and paraformaldehyde in acetic acid. This approach leverages in situ imine formation and cyclization, reducing purification steps.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield
Catalyst K2CO3 (1.3 equiv) 85–90%
Solvent Methanol or 2-MeTHF Enhanced solubility
Temperature Reflux (65°C) or microwave (100°C) Faster kinetics
Reaction Time 4–6 h (conventional) vs. 30 min (microwave) Reduced side products

Analytical Characterization and Purity Assessment

  • NMR Spectroscopy : 1H NMR confirms the presence of the pentamethylphenyl singlet (δ 2.1–2.3 ppm) and ethyl triplet (δ 1.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 424.2145 (calc. 424.2148 for C24H30N2OS).
  • HPLC Purity : >98% purity achieved via reverse-phase C18 column (MeCN/H2O = 70:30).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Sequential Functionalization 72 98 High regioselectivity
One-Pot Multicomponent 68 95 Reduced steps
Microwave-Assisted 89 97 Rapid synthesis

Challenges and Limitations

  • Steric Hindrance : Bulky pentamethylphenyl group reduces nucleophilic substitution efficiency.
  • Thiol Oxidation : Requires inert atmosphere (N2/Ar) to prevent disulfide formation.
  • Purification Complexity : Silica gel chromatography often necessary due to polar byproducts.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound comprises a 3,4-dihydroquinazolin-4-one core substituted with an ethyl group at position 3 and a sulfanyl-linked pentamethylbenzyl group at position 2. The quinazolinone core provides a planar aromatic system conducive to π-π stacking interactions, while the sulfanyl group acts as a nucleophilic site for thiol-mediated reactions. The pentamethylphenyl moiety enhances lipophilicity, potentially improving membrane permeability in biological systems. These features collectively influence reactivity in cross-coupling reactions and interactions with biological targets like enzymes .

Basic: What are the standard synthetic protocols for preparing this compound?

Synthesis typically involves a multi-step approach:

Core Formation : Condensation of anthranilic acid derivatives with urea or thiourea to form the quinazolinone ring.

Substitution : Introduction of the ethyl group via alkylation (e.g., using ethyl bromide) and the sulfanyl-pentamethylbenzyl group via nucleophilic substitution (e.g., reacting with 2,3,4,5,6-pentamethylbenzyl thiol).

Purification : Recrystallization from ethanol or methanol under reflux, monitored by TLC or HPLC for purity .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfanyl group incorporation.
  • Catalyst Use : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) may accelerate coupling reactions involving aromatic substituents .
  • Temperature Control : Maintaining reflux temperatures (~80°C) ensures complete ring closure while avoiding decomposition.
  • Stoichiometry Adjustments : A 1.2:1 molar ratio of thiol to quinazolinone intermediate minimizes side reactions .

Advanced: How can spectral data contradictions (e.g., NMR shifts or IR peaks) be resolved during structural validation?

Contradictions often arise from:

  • Tautomerism : The quinazolinone core may exhibit keto-enol tautomerism, altering NMR chemical shifts. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Crystallographic Analysis : X-ray diffraction resolves ambiguities in bond lengths/angles, particularly for the sulfanyl-pentamethylbenzyl group .
  • Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational spectra to confirm functional groups .

Advanced: What in silico methods are suitable for predicting the biological targets of this compound?

  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding affinities for kinases or cytochrome P450 enzymes.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous triazole- or quinazolinone-containing compounds .
  • Pharmacophore Mapping : Identify essential motifs (e.g., sulfanyl group for thiol-mediated inhibition) using tools like Schrödinger’s Phase .

Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photolytic Degradation : Expose to UV light (254 nm) and monitor degradation via HPLC-MS.
  • pH-Dependent Stability : Incubate in buffers (pH 2–12) and quantify intact compound using UV-Vis spectroscopy at λ_max ≈ 270 nm .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Solvent Screening : Test mixed solvents (e.g., ethanol/water) to induce slow crystallization.
  • Seeding : Introduce microcrystals of structurally similar quinazolinones to nucleate growth.
  • Temperature Gradients : Gradually cool from 50°C to 4°C to reduce lattice defects .

Advanced: How can contradictory bioactivity data across studies be reconciled?

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for metabolic interference from the pentamethylphenyl group.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
  • Dose-Response Refinement : Test concentrations across a wider range (nM to μM) to account for non-linear effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.